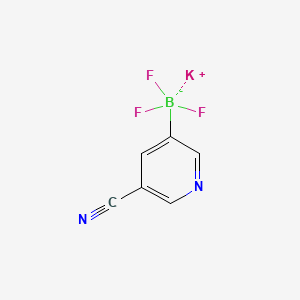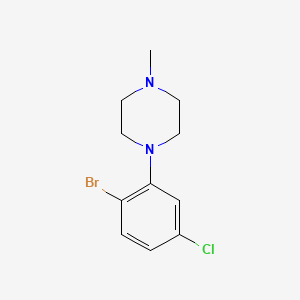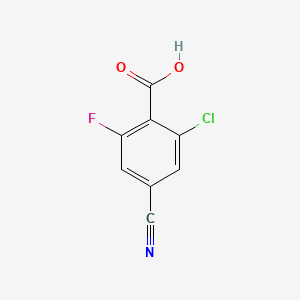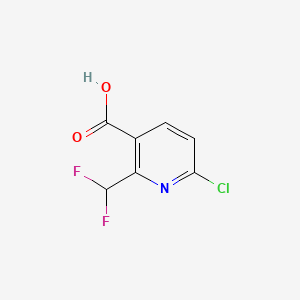
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid” is likely to be an organic compound containing a nitro group (-NO2) and a carboxylic acid group (-COOH). The presence of a fluoro and methoxy group on the phenyl ring suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the fluoro, methoxy, nitro, and carboxylic acid groups on the phenyl rings. These groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the reactive groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The carboxylic acid group could also participate in various reactions .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including those related to nitrobenzoic acid derivatives, are crucial in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecular synthesis, which is essential for constructing complex molecules. The development and application of such photosensitive groups, including nitrophenyl and nitrobenzyl derivatives, demonstrate significant promise for future advancements in chemical synthesis and molecular engineering (B. Amit, U. Zehavi, A. Patchornik, 1974).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their mechanisms is a significant application of nitrobenzoic acid derivatives. These compounds are often used as models or reagents in the analysis of antioxidant activity, providing insights into the chemical basis of antioxidant actions and the development of new antioxidants for therapeutic use. Analytical techniques such as spectrophotometry are crucial for understanding the antioxidant capacity of complex samples, with nitrobenzoic acid derivatives playing a role in these methodologies (I. Munteanu, C. Apetrei, 2021).
Nanostructured Luminescent Micelles
Nitrobenzoic acid derivatives are also pivotal in the creation of nanostructured luminescent micelles. These micelles serve as sensitive chemical sensors for detecting hazardous materials, including explosives. The incorporation of nitroaromatic compounds into these micelles enhances their sensing capabilities, making them valuable tools for forensic and environmental applications. The development of such nano-constructs highlights the interdisciplinary nature of nitrobenzoic acid applications, merging chemistry, materials science, and environmental engineering (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, et al., 2022).
Catalytic Oxidation of Lignins
In the field of sustainable chemistry, nitrobenzoic acid derivatives are utilized in the catalytic oxidation of lignins to aromatic aldehydes, such as vanillin and syringaldehyde. This process exemplifies the role of nitrobenzoic acid compounds in the valorization of lignin, a major plant biomass component, into valuable chemical products. The optimization of these oxidation processes, including the use of nitrobenzoic acid catalysts, is crucial for enhancing the yield and selectivity of desired products, thereby contributing to the development of eco-friendly chemical manufacturing processes (V. Tarabanko, N. Tarabanko, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMGNGTZUHAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690203 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-46-7 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)









